molecular formula C8H9NO3 B055173 3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 125292-27-5

3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Número de catálogo B055173
Número CAS: 125292-27-5
Peso molecular: 167.16 g/mol
Clave InChI: RNYSYSXUCVOYRH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a bicyclic β-lactam antibiotic that has been extensively studied for its potential use in the treatment of bacterial infections. It is commonly referred to as moxalactam, and it was first synthesized in the 1970s. Moxalactam belongs to the class of antibiotics known as cephalosporins, which are widely used in clinical practice due to their broad-spectrum activity against a range of bacterial pathogens.

Mecanismo De Acción

Moxalactam exerts its antibacterial activity by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are responsible for cross-linking the peptidoglycan strands in the cell wall. This results in the inhibition of cell wall synthesis, leading to bacterial cell death.
Biochemical and Physiological Effects:
Moxalactam has been shown to have a number of biochemical and physiological effects. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. Moxalactam has also been shown to have a low potential for toxicity, making it a promising candidate for further development as an antibiotic.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Moxalactam has a number of advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers working on bacterial infections. However, there are also limitations to the use of moxalactam in laboratory experiments. It has a narrow therapeutic index, meaning that the dose required for therapeutic effect is close to the dose that causes toxicity. This can make it difficult to determine the optimal dose for use in experiments.

Direcciones Futuras

There are a number of future directions for research on moxalactam. One area of interest is the development of new formulations of the drug that can improve its pharmacokinetic properties, such as increased bioavailability and longer half-life. Another area of interest is the investigation of moxalactam in combination with other antibiotics, to determine whether it can enhance their efficacy against multidrug-resistant bacteria. Finally, further studies are needed to determine the optimal dosing and duration of treatment with moxalactam, to maximize its therapeutic potential.

Métodos De Síntesis

The synthesis of moxalactam involves the reaction of 7-aminodesacetoxycephalosporanic acid (7-ADCA) with 3-methyl-2-oxo-1-azetidinecarboxylic acid (MAC). This reaction results in the formation of moxalactam, which is a β-lactam ring fused to a cyclohexane ring. The synthesis of moxalactam is a complex process that requires several steps, including protection and deprotection of functional groups, and purification of the final product.

Aplicaciones Científicas De Investigación

Moxalactam has been extensively studied for its potential use in the treatment of bacterial infections. It has been shown to be effective against a range of Gram-negative and Gram-positive bacteria, including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus. Moxalactam has also been investigated for its potential use in the treatment of infections caused by multidrug-resistant bacteria.

Propiedades

Número CAS

125292-27-5

Fórmula molecular

C8H9NO3

Peso molecular

167.16 g/mol

Nombre IUPAC

3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C8H9NO3/c1-4-2-5-3-6(10)9(5)7(4)8(11)12/h5H,2-3H2,1H3,(H,11,12)

Clave InChI

RNYSYSXUCVOYRH-UHFFFAOYSA-N

SMILES

CC1=C(N2C(C1)CC2=O)C(=O)O

SMILES canónico

CC1=C(N2C(C1)CC2=O)C(=O)O

Sinónimos

1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,3-methyl-7-oxo-(9CI)

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.